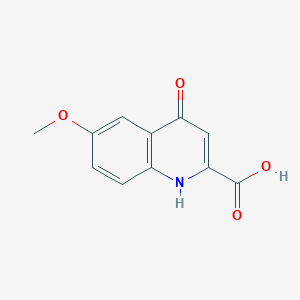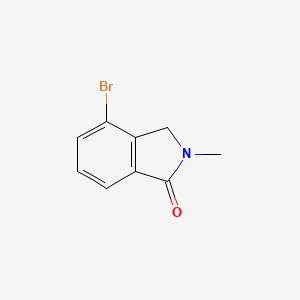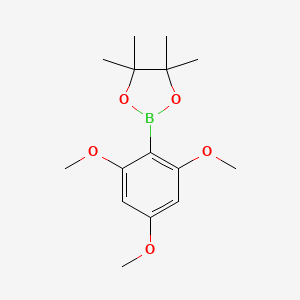
4-Hydroxy-6-methoxyquinoline-2-carboxylic acid
Overview
Description
4-Hydroxy-6-methoxyquinoline-2-carboxylic acid is a natural product found in Ephedra aspera, Ephedra fasciculata, and other organisms .
Synthesis Analysis
Hydroxy- and alkoxyanilides of 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1 H -pyrrolo [3,2,1- ij ]quinoline-5-carboxylic acids have been synthesized as potential diuretic agents .Molecular Structure Analysis
The structure, vibrational, electronic, NBO, NLO, NMR, docking, and reactivity analyses of 2,6-dihydroxypyridine-4-carboxylic acid (HPC) (or citrazinic acid or 2,6-dihydroxyisonicotinic acid) and 2-hydorxy-6-methylpyridine-4-carboxylic acid (HMPC) (or 2‑hydroxy-6-methylisonicotinic acid) have been studied both experimentally and theoretically .Chemical Reactions Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .Physical And Chemical Properties Analysis
The molecular weight of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid is 219.19 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are 219.05315777 g/mol . The Topological Polar Surface Area is 75.6 Ų .Scientific Research Applications
Isolation from Natural Sources
4-Hydroxy-6-methoxyquinoline-2-carboxylic acid, also known as 6-methoxy-kynurenic acid, has been identified in natural sources. Specifically, it has been isolated from the Ephedra species, particularly Ephedra pachyclada ssp. sinaica. This discovery expands our understanding of the chemical diversity present in the plant kingdom (Starratt & Caveney, 1996).
Synthesis and Chemical Transformations
Research has been conducted on the synthesis and transformation of various quinoline derivatives, including 4-hydroxy-6-methoxyquinoline-2-carboxylic acid. Studies have explored its conversion into different compounds, such as carbohydrazides and hydrazones, demonstrating its versatility as a chemical intermediate. These synthetic routes contribute to the development of compounds with potential antimicrobial activities (Kurasawa et al., 2012).
Biomedical Analysis
6-Methoxy-4-quinolone, a related compound, has been identified as a novel fluorophore with strong fluorescence in a wide pH range. Its characteristics make it suitable for biomedical analysis. This compound's stability and fluorescence properties allow its application in labeling and detecting various biological substances (Hirano et al., 2004).
Photophysical Properties
The photophysical properties of related quinoline derivatives have been studied, such as 6-methoxyquinoline. Understanding these properties is crucial for applications in photochemistry and materials science. These studies contribute to a deeper understanding of the behavior of these compounds under various conditions, which is essential for their practical applications (Poizat et al., 2004).
Mechanism of Action
L-701,324, for example, was a selective antagonist at the glycine site of the NMDA receptor and counteracts haloperidol-induced muscle rigidity in rats . 3- (1,1-Dioxido-2 H -1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2 (1 H)-quinoline-dione has been known drug derived by 4-hydroxy-2 (1 H)-quinolinone and was described to be an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The future directions of the research on 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid could involve further studies on its synthesis, properties, and potential applications in various fields. As it is a natural product found in certain organisms , exploring its role in these organisms and its potential benefits for human health and industry could be beneficial.
properties
IUPAC Name |
6-methoxy-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWCILGCSOTHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methoxyquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the discovery of 4-hydroxy-6-methoxyquinoline-2-carboxylic acid in Ephedra species?
A1: This research reports the first-time isolation of 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, also known as 6-methoxy-kynurenic acid, from the Ephedra pachyclada ssp. sinaica plant. [] This finding expands the known phytochemical diversity of Ephedra species, which are traditionally recognized for their alkaloid content. The study also identified the presence of previously reported quinoline-2-carboxylic acids, kynurenic acid and 6-hydroxykynurenic acid, in Ephedra species. [] This discovery opens avenues for further investigations into the potential bioactivities and roles of these compounds within the plants and their potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)






